Cas no 5704-03-0 (Testosterone phenylacetate)

Testosterone phenylacetate 化学的及び物理的性質
名前と識別子
-
- Testosterone phenylacetate
- Testosterone phenylacetate [USAN]
- Androst-4-en-3-one, 17-((phenylacetyl)oxy)-
- A831288
- CHEMBL1697796
- D06086
- O-Phenylacetyl-testosteron
- SureCN547375
- Testosterone phenylacetate (USAN)
- UNII-WAD1QAK81D
- AKOS040758202
- 5704-03-0
- 2-phenylacetic acid [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ester
- Testosterone 17-Phenylacetate
- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate
- Q27292526
- 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-propionicacid
- WAD1QAK81D
- SCHEMBL547375
- DTXSID80972519
- (9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-phenylacetate
- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylethanoate
-
- インチ: InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1
- InChIKey: WIJSFCWRMNIREB-ZLQWOROUSA-N
- ほほえんだ: C1C=CC(CC(O[C@H]2CC[C@H]3[C@@H]4CCC5=CC(CC[C@]5(C)[C@H]4CC[C@]23C)=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 406.25079494g/mol
- どういたいしつりょう: 406.25079494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 732
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.0140 (rough estimate)
- ふってん: 487.61°C (rough estimate)
- 屈折率: 1.5460 (estimate)
Testosterone phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-105590-10mg |
Testosterone phenylacetate |
5704-03-0 | 98.28% | 10mg |
¥3000 | 2022-08-30 | |
MedChemExpress | HY-105590-25mg |
Testosterone phenylacetate |
5704-03-0 | 98.28% | 25mg |
¥6500 | 2022-08-30 | |
MedChemExpress | HY-105590-50mg |
Testosterone phenylacetate |
5704-03-0 | 98.28% | 50mg |
¥9500 | 2022-08-30 | |
MedChemExpress | HY-105590-5mg |
Testosterone phenylacetate |
5704-03-0 | 98.28% | 5mg |
¥1800 | 2022-08-30 |
Testosterone phenylacetate 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Testosterone phenylacetateに関する追加情報
Testosterone phenylacetate (CAS No. 5704-03-0): A Comprehensive Overview in Modern Chemical and Biomedical Research
Testosterone phenylacetate, chemically designated as 17β-hydroxy-4-androstene-3-one phenylacetate, is a synthetic derivative of the naturally occurring androgen testosterone. With a CAS number 5704-03-0, this compound has garnered significant attention in the field of chemical and biomedical research due to its unique pharmacological properties and potential therapeutic applications. The structural modification involving the phenylacetate ester at the 17β-hydroxyl group enhances its metabolic stability and bioavailability, making it a promising candidate for various medical formulations.
The pharmacological profile of testosterone phenylacetate is characterized by its potent androgenic activity, which is essential for treating conditions associated with androgen deficiency. Unlike its parent compound, testosterone phenylacetate exhibits a prolonged half-life, allowing for less frequent dosing while maintaining therapeutic efficacy. This property is particularly advantageous in clinical settings where patient compliance is a critical factor. Recent studies have demonstrated that testosterone phenylacetate can effectively stimulate protein anabolism, bone density, and red blood cell production, making it a viable option for managing conditions such as hypogonadism, osteoporosis, and anemia.
One of the most compelling aspects of testosterone phenylacetate is its potential role in sports medicine and performance enhancement. Research indicates that this compound may offer benefits such as increased muscle mass, improved strength, and enhanced endurance without the significant side effects associated with other anabolic agents. However, it is crucial to note that the use of testosterone derivatives in competitive sports is subject to strict regulations by governing bodies to ensure fair play. The unique chemical structure of testosterone phenylacetate allows it to interact with the androgen receptor with high affinity, thereby eliciting a robust biological response.
From a chemical synthesis perspective, testosterone phenylacetate is synthesized through an esterification reaction between testosterone and phenylacetic acid under controlled conditions. This process requires precise control of reaction parameters such as temperature, pH, and catalyst selection to ensure high yield and purity. Advances in synthetic methodologies have enabled the production of testosterone phenylacetate with minimal environmental impact, aligning with the growing emphasis on sustainable chemistry practices. The compound's stability under various storage conditions further enhances its practicality for pharmaceutical applications.
The clinical applications of testosterone phenylacetate extend beyond gender dysphoria treatment. Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting patients with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that testosterone derivatives can modulate neurotransmitter release and reduce oxidative stress in neural cells, thereby slowing disease progression. While further clinical trials are needed to validate these findings, the preliminary results are promising and warrant further investigation.
In the realm of biomedical research, testosterone phenylacetate has been used as a model compound to study steroid hormone metabolism and signaling pathways. Its well-characterized pharmacokinetics make it an ideal candidate for drug interaction studies, helping researchers understand how it interacts with other medications in the body. Additionally, the compound's ability to cross the blood-brain barrier has opened new avenues for investigating its role in central nervous system disorders.
The development of testosterone phenylacetate-based formulations has been influenced by advancements in drug delivery systems. Nanotechnology-based delivery platforms have shown promise in enhancing the bioavailability of testosterone derivatives while minimizing local irritation at injection sites. These innovations are particularly relevant for patients requiring long-term therapy with testosterone phenylacetate, as they improve treatment adherence and overall patient experience.
Regulatory considerations play a significant role in the use of testosterone phenylacetate as a therapeutic agent. Regulatory agencies require stringent testing to ensure safety and efficacy before approving new drug formulations. The compound's structural similarity to other approved testosterone derivatives simplifies regulatory pathways while maintaining high standards for patient safety. However, ongoing monitoring is essential to identify any long-term adverse effects associated with its use.
The future prospects of testosterone phenylacetate in biomedical research are exciting and multifaceted. Ongoing studies are exploring its potential role in cancer therapy by investigating how it interacts with cellular signaling pathways involved in tumor growth and progression. Additionally, research into gene therapy approaches using testosterone derivatives could revolutionize treatments for genetic disorders associated with endocrine dysfunction.
In conclusion, testosterone phenylacetate (CAS No. 5704-03-0) represents a significant advancement in both chemical synthesis and biomedical applications. Its unique pharmacological properties make it a valuable tool for treating various medical conditions while its stable chemical structure ensures practicality in pharmaceutical formulations. As research continues to uncover new therapeutic uses for this compound, it will undoubtedly play an increasingly important role in modern medicine.
5704-03-0 (Testosterone phenylacetate) 関連製品
- 1255-49-8(Testosterone phenylpropionate)
- 33998-26-4(Cholesterol Phenylacetate)
- 62-90-8(Nandrolone phenylpropionate)
- 2138153-80-5(methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate)
- 1190323-48-8(3,9-bis[(2E)-but-2-en-1-yl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)
- 642958-06-3(1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)
- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)



